molecular formula C13H8ClN3O3 B15111913 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

Cat. No.: B15111913
M. Wt: 289.67 g/mol
InChI Key: JTCNHARTIVVSLI-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a furan ring, an oxadiazole ring, and a chlorophenyl group, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C13H8ClN3O3

Molecular Weight

289.67 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C13H8ClN3O3/c14-9-5-3-8(4-6-9)11-12(17-20-16-11)15-13(18)10-2-1-7-19-10/h1-7H,(H,15,17,18)

InChI Key

JTCNHARTIVVSLI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl

solubility

>43.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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